4-Phenylbutenone oxime
Overview
Description
4-Phenylbutenone oxime is an organic compound with the molecular formula C10H11NO. It is an oxime derivative of 4-phenylbutenone, characterized by the presence of a phenyl group attached to a butenone backbone, with an oxime functional group (-C=N-OH) at the terminal position. Oximes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbutenone oxime can be synthesized through the reaction of 4-phenylbutenone with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the following steps:
- Dissolve 4-phenylbutenone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate to the solution.
- Heat the mixture under reflux conditions for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
Industrial Production Methods: Industrial production of oximes often involves the use of solid-state reactions or microwave irradiation techniques to enhance yield and reduce reaction time. For example, calcium oxide can be used as a reagent to convert ketones and aldehydes to their corresponding oximes under mild conditions . Additionally, microwave irradiation in dry media has been shown to be an efficient method for synthesizing oximes .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbutenone oxime undergoes various chemical reactions, including:
Beckmann Rearrangement: This reaction converts the oxime to an amide under acidic conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Beckmann Rearrangement: Acidic conditions, such as sulfuric acid or acetic anhydride, are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Beckmann Rearrangement: Amides.
Reduction: Amines.
Substitution: Various substituted oximes or other functionalized derivatives.
Scientific Research Applications
4-Phenylbutenone oxime has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Oximes are used in the study of enzyme inhibition and as probes for biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Phenylbutenone oxime involves its ability to form stable complexes with metal ions and other reactive species. In biological systems, oximes can reactivate inhibited enzymes by binding to the active site and displacing inhibitory molecules. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . The molecular targets and pathways involved include the formation of covalent bonds with the enzyme’s active site, leading to the restoration of its activity.
Comparison with Similar Compounds
Acetone oxime: A simple oxime derived from acetone.
Cyclohexanone oxime: An oxime used in the production of nylon.
Benzaldehyde oxime: An oxime derived from benzaldehyde.
Comparison: 4-Phenylbutenone oxime is unique due to the presence of a phenyl group attached to the butenone backbone, which imparts distinct chemical properties and reactivity. Compared to simpler oximes like acetone oxime, this compound exhibits enhanced stability and a broader range of applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
(NE)-N-[(E)-4-phenylbut-3-en-2-ylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-8,12H,1H3/b8-7+,11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPVEBIPIJKEJ-MFDVASPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2887-98-1, 21613-44-5 | |
Record name | 4-Phenylbutenone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC326121 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC4692 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-phenylbutenone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzalacetone oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H23B9BUN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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